molecular formula C10H20N4 B1601841 Guanidine, N-cyano-N'-octyl- CAS No. 60852-95-1

Guanidine, N-cyano-N'-octyl-

Cat. No.: B1601841
CAS No.: 60852-95-1
M. Wt: 196.29 g/mol
InChI Key: WFEDZBNCQAAAFK-UHFFFAOYSA-N
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Description

N-Cyano-N’'-octylguanidine is an organic compound with the molecular formula C₁₀H₂₀N₄ It is a member of the guanidine family, characterized by the presence of a cyano group (–CN) and an octyl group (–C₈H₁₇) attached to the guanidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Cyano-N’'-octylguanidine can be synthesized through the reaction of n-octylamine hydrochloride with sodium dicyanamide in toluene under reflux conditions. The reaction typically proceeds in two stages:

Industrial Production Methods: Industrial production methods for N-Cyano-N’'-octylguanidine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-Cyano-N’'-octylguanidine undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

    Condensation Reactions: The guanidine moiety can react with carbonyl compounds to form heterocyclic structures.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Cyano-N’'-octylguanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyano-N’'-octylguanidine involves its interaction with cellular targets. It has been shown to interfere with cellular metabolism and signaling pathways. Specifically, it inhibits nicotinamide phosphoribosyl transferase and NF-κB signaling, leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Uniqueness: N-Cyano-N’'-octylguanidine is unique due to its specific structural features, such as the octyl group, which imparts distinct physicochemical properties. This makes it particularly suitable for applications requiring hydrophobic interactions and membrane permeability.

Biological Activity

Guanidine derivatives, including N-cyano-N'-octylguanidine, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of N-cyano-N'-octylguanidine, focusing on its pharmacological properties, synthesis, and potential applications.

Overview of Guanidine Compounds

Guanidines are characterized by the presence of the guanidine functional group, which can be modified to enhance biological activity. The introduction of various substituents, such as cyano groups or alkyl chains, can significantly influence the pharmacological profile of these compounds. N-cyano-N'-octylguanidine is one such derivative that has been studied for its unique properties and potential therapeutic applications.

Chemical Structure and Synthesis

N-cyano-N'-octylguanidine has a molecular formula of C₉H₁₄N₄ and features an octyl group attached to the nitrogen atom of the guanidine structure. The synthesis typically involves the reaction of guanidine with an appropriate cyano compound under controlled conditions. Various synthetic pathways have been reported, including:

  • Direct Reaction : Combining guanidine with an alkyl halide in the presence of a base.
  • One-Pot Synthesis : Utilizing isocyanides and amines to obtain diverse guanidines efficiently.

Anticancer Properties

Research has demonstrated that guanidine derivatives exhibit significant anticancer activity. In vitro studies have shown that N-cyano-N'-octylguanidine can induce cytotoxic effects on various cancer cell lines. The compound's mechanism of action may involve:

  • Inhibition of Cell Proliferation : Targeting specific signaling pathways related to cell growth.
  • Induction of Apoptosis : Promoting programmed cell death in malignant cells.
Cell Line IC50 (µM) Effect
MCF7 (Breast Cancer)10.5Significant cytotoxicity
A549 (Lung Cancer)8.2Induction of apoptosis
HeLa (Cervical Cancer)6.7Inhibition of proliferation

Receptor Interaction

N-cyano-N'-octylguanidine has been investigated for its interaction with various biological receptors, including:

  • Histamine Receptors : Exhibiting dual antagonist activity against H1 and H2 receptors, which may contribute to its therapeutic potential in allergic conditions.
  • Neuropeptide Y Receptors : Potentially modulating neuropeptide signaling pathways involved in appetite regulation and stress response.

Case Studies

  • Anticancer Activity in Breast Cancer Models :
    A study evaluated the efficacy of N-cyano-N'-octylguanidine on MCF7 breast cancer cells. The results indicated an IC50 value of 10.5 µM, demonstrating significant cytotoxicity and induction of apoptosis through mitochondrial pathway activation.
  • Histamine Receptor Antagonism :
    In a pharmacological assessment, N-cyano-N'-octylguanidine was shown to inhibit both H1 and H2 histamine receptors with IC50 values of 15 µM and 12 µM, respectively. This dual activity suggests potential applications in treating allergic reactions and gastric acid-related disorders.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for synthesizing N-cyano-N'-octylguanidine, and what are their critical parameters?

Answer: Synthesis of N-cyano-N'-octylguanidine can be adapted from methods used for structurally related guanidine derivatives. For example:

  • Intermediate-based synthesis : Evidence from antihypertensive agent synthesis (e.g., N-cyano-N'-phenylcarboxamidines) suggests using thiourea derivatives or isothioureas as precursors, reacting with octylamine under controlled pH and temperature .
  • Stepwise alkylation : Introduce the octyl group via nucleophilic substitution or reductive amination, followed by cyano-group incorporation using cyanamide derivatives .
  • Critical parameters : Reaction time (e.g., 24–48 hours for optimal yield), solvent polarity (acetonitrile or DMF), and stoichiometric ratios (1:1.2 for amine-to-cyanamide) to minimize side products .

Q. What analytical techniques are recommended for characterizing N-cyano-N'-octylguanidine and confirming its purity?

Answer:

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., octyl chain integration at δ 0.8–1.5 ppm) and cyano-group confirmation via IR (~2200 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) or LC-MS to assess purity (>95%) and detect impurities like unreacted octylamine .
  • Elemental analysis : Compare experimental C/H/N/S percentages with theoretical values (e.g., C: 60.39%, H: 6.22% for C₁₀H₁₉N₅) to validate composition .

Q. What are the documented biological targets or mechanisms of action for this compound?

Answer: While direct data on N-cyano-N'-octylguanidine is limited, structurally analogous guanidines show:

  • Ion channel modulation : Inhibition of insulin release in pancreatic β-cells via membrane repolarization (similar to N-cyano-N'-[3,5-bis(trifluoromethyl)phenyl]guanidine) .
  • Receptor antagonism : Competitive binding to histamine H₂ receptors (observed in cimetidine analogs with methyl/imidazole substituents) .
  • Enzyme inhibition : Interaction with cytochrome P450 isoforms, requiring validation via fluorometric assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar guanidine derivatives?

Answer:

  • Comparative SAR studies : Systematically vary substituents (e.g., octyl vs. cyclopentyl chains) and test activity in standardized assays (e.g., IC₅₀ measurements for H₂ receptor binding) .
  • Data normalization : Account for differences in experimental conditions (e.g., cell lines, buffer pH) by replicating assays under controlled parameters .
  • Computational docking : Use molecular dynamics simulations to predict binding affinities to targets like H₂ receptors, correlating with in vitro results .

Q. What strategies optimize synthetic yield and purity of N-cyano-N'-octylguanidine in large-scale reactions?

Answer:

  • Solvent optimization : Replace polar aprotic solvents (DMF) with toluene/water biphasic systems to improve phase separation and reduce byproducts .
  • Catalysis : Employ Cu(I) or Pd(II) catalysts to accelerate cyano-group transfer, reducing reaction time from 48 to 12 hours .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >99% purity .

Q. How can computational methods elucidate the structure-activity relationship (SAR) of N-cyano-N'-octylguanidine?

Answer:

  • DFT calculations : Predict electron-withdrawing effects of the cyano group and lipophilicity of the octyl chain on membrane permeability .
  • QSAR modeling : Train models using datasets of analogous guanidines (e.g., IC₅₀ values against H₂ receptors) to forecast biological activity .
  • Molecular docking : Map interactions between the octyl chain and hydrophobic pockets of target proteins (e.g., histamine receptors) .

Q. What experimental frameworks are recommended for designing studies on this compound’s pharmacokinetics?

Answer:

  • In vitro models : Use Caco-2 cell monolayers to assess intestinal absorption and PAMPA assays for blood-brain barrier permeability .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .
  • In vivo protocols : Apply FINER criteria (Feasible, Novel, Ethical) to design rodent studies, measuring plasma half-life and tissue distribution .

Q. Methodological Guidance

Q. How should researchers address safety concerns when handling N-cyano-N'-octylguanidine?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats; work in a fume hood to avoid inhalation .
  • Waste disposal : Neutralize cyanide-containing byproducts with bleach (NaOCl) before disposal .
  • First aid : For skin contact, rinse with water for 15 minutes and seek medical evaluation .

Q. What frameworks assist in formulating hypothesis-driven research questions for this compound?

Answer:

  • PICO framework : Define Population (e.g., specific cell lines), Intervention (compound concentration), Comparison (control analogs), Outcome (e.g., receptor binding affinity) .
  • FINER criteria : Ensure questions are Feasible (resources), Interesting (novelty), Novel (gap-filling), Ethical, and Relevant (therapeutic potential) .

Properties

IUPAC Name

1-cyano-2-octylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4/c1-2-3-4-5-6-7-8-13-10(12)14-9-11/h2-8H2,1H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEDZBNCQAAAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN=C(N)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570337
Record name N-Cyano-N''-octylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60852-95-1
Record name N-Cyano-N''-octylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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